molecular formula C12H8ClF2NO B1393280 4-(4-Chlorophenoxy)-3,5-difluoroaniline CAS No. 549547-33-3

4-(4-Chlorophenoxy)-3,5-difluoroaniline

Cat. No. B1393280
M. Wt: 255.65 g/mol
InChI Key: TVINDEPPMFUWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951972B2

Procedure details

A mixture of 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene (10.6 g, 37 mmol), toluene (150 ml), H2O (150 ml), iron powder (6.9 g, 124 mmol), and ammonium acetate (9.3 g, 120 mmol) was heated to reflux with stirring for 2-3 hrs. After cooling to room temperature, the reaction mixture was filtered through Celite with thorough washing with H2O and EtOAc. The filtrate was transferred to a separatory funnel and the phases separated. The aqueous phase was further extracted with EtOAc (2×). The combined organic phases were washed with H2O (1×), sat'd NaCl (1×), dried over Na2SO4, and concentrated in vacuo to give 4-(4-chlorophenoxy)-3,5-difluoroaniline (10.8 g, 113%) which was used in the next step without further purification. 1H NMR (CDCl3): δ 3.81 (s, 2H), 6.27 (d, 2H, J=9.2 Hz), 6.85 (d, 2H, J=9.2 Hz), 7.21 (d, 2H, J=9.2 Hz).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][C:7]2[C:12]([F:13])=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][C:8]=2[F:17])=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.C([O-])(=O)C.[NH4+]>[Fe].O>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][C:7]2[C:12]([F:13])=[CH:11][C:10]([NH2:14])=[CH:9][C:8]=2[F:17])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
ClC1=CC=C(OC2=C(C=C(C=C2F)[N+](=O)[O-])F)C=C1
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
9.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
6.9 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 2-3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
with thorough washing with H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O (1×), sat'd NaCl (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=C(N)C=C2F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 113%
YIELD: CALCULATEDPERCENTYIELD 114.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.